molecular formula C6H15N3O B1282145 1-(2-Aminoethyl)-3-isopropylurea CAS No. 53673-40-8

1-(2-Aminoethyl)-3-isopropylurea

Cat. No.: B1282145
CAS No.: 53673-40-8
M. Wt: 145.2 g/mol
InChI Key: AKJJTXGNHCANIF-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-isopropylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an aminoethyl group and an isopropyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-3-isopropylurea can be synthesized through several methods. One common approach involves the reaction of isopropyl isocyanate with 2-aminoethanol. The reaction typically occurs under mild conditions, with the isocyanate reacting with the amino group of 2-aminoethanol to form the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-isopropylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and isopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-3-isopropylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-isopropylurea involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    1-(2-Aminoethyl)piperazine: This compound has a similar aminoethyl group but differs in its piperazine ring structure.

    1-(2-Aminoethyl)-3-methylurea: Similar to 1-(2-Aminoethyl)-3-isopropylurea but with a methyl group instead of an isopropyl group.

Uniqueness: this compound is unique due to its specific combination of aminoethyl and isopropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-aminoethyl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-5(2)9-6(10)8-4-3-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJJTXGNHCANIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277641
Record name N-(2-Aminoethyl)-N′-(1-methylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53673-40-8
Record name N-(2-Aminoethyl)-N′-(1-methylethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53673-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-N′-(1-methylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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